molecular formula C20H18N2O5S B2732406 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl}ethan-1-one CAS No. 1421455-62-0

2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl}ethan-1-one

Cat. No.: B2732406
CAS No.: 1421455-62-0
M. Wt: 398.43
InChI Key: BZZSGBMEBNUQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl}ethan-1-one is a complex organic compound featuring a benzodioxole ring, a benzothiazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Benzothiazole Ring: This involves the condensation of o-aminothiophenol with carbonyl compounds.

    Azetidine Ring Formation: This step usually involves the cyclization of appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and benzothiazole rings.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug development studies.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It could serve as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl}ethan-1-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-benzodioxol-5-yl)-1-azetidin-1-yl-ethanone
  • 4-methoxy-1,3-benzothiazol-2-yl derivatives
  • Azetidine-based compounds

Uniqueness

What sets 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl}ethan-1-one apart is its combination of three distinct ring systems, which imparts unique chemical and physical properties

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-24-15-3-2-4-17-19(15)21-20(28-17)27-13-9-22(10-13)18(23)8-12-5-6-14-16(7-12)26-11-25-14/h2-7,13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZSGBMEBNUQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.